Ethyl 4-amino-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-amino-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, an amino group, a methyl group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 4-amino-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate: Lacks the tetrahydropyran moiety.
4-amino-5-methyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 4-amino-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C12H19N3O3 |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
ethyl 4-amino-5-methyl-1-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-3-17-12(16)11-10(13)8(2)15(14-11)9-6-4-5-7-18-9/h9H,3-7,13H2,1-2H3 |
InChI Key |
IJAICTMLDMKBLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1N)C)C2CCCCO2 |
Origin of Product |
United States |
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